molecular formula C12H12N2OS B2506826 2-(2,3-dihydro-1H-inden-2-yloxy)-5-methyl-1,3,4-thiadiazole CAS No. 2202203-08-3

2-(2,3-dihydro-1H-inden-2-yloxy)-5-methyl-1,3,4-thiadiazole

Cat. No.: B2506826
CAS No.: 2202203-08-3
M. Wt: 232.3
InChI Key: WOTNCYPJMQOJNK-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1H-inden-2-yloxy)-5-methyl-1,3,4-thiadiazole is a chemical reagent of interest in medicinal chemistry and drug discovery research. This compound features the 1,3,4-thiadiazole ring, a privileged scaffold known for its significant and diverse biological activities . The 1,3,4-thiadiazole core is recognized for its high in vivo stability, ability to efficiently cross cellular membranes, and strong interactions with biological molecules, making it a valuable template for developing pharmacologically active agents . Researchers investigate 1,3,4-thiadiazole derivatives for a range of potential applications, including as antitumor agents and antiviral agents . The specific substitution pattern of this compound, combining a 5-methyl-1,3,4-thiadiazole group with a 2,3-dihydro-1H-inden-2-yloxy moiety, presents a unique structure for exploring structure-activity relationships (SAR) and developing new therapeutic prototypes. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-2-yloxy)-5-methyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-8-13-14-12(16-8)15-11-6-9-4-2-3-5-10(9)7-11/h2-5,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTNCYPJMQOJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)OC2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-2-yloxy)-5-methyl-1,3,4-thiadiazole typically involves the reaction of 2,3-dihydro-1H-indene-2-ol with 5-methyl-1,3,4-thiadiazole-2-thiol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-inden-2-yloxy)-5-methyl-1,3,4-thiadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the indene and thiadiazole rings.

    Reduction: Reduced forms of the compound with hydrogenated rings.

    Substitution: Substituted derivatives with various functional groups attached to the thiadiazole ring.

Scientific Research Applications

Medicinal Chemistry

The 1,3,4-thiadiazole moiety is known for its significant pharmacological properties. Compounds containing this structure have been studied for their potential as:

  • Antimicrobial Agents : Thiadiazole derivatives exhibit antibacterial and antifungal activities. For instance, derivatives have shown potent activity against various bacterial strains and fungi .
  • Anticancer Agents : Research indicates that thiadiazoles can act as cytostatic agents. Several derivatives have demonstrated anticancer activity by inhibiting tumor growth in vitro and in vivo models .
  • Anti-inflammatory Agents : Some studies suggest that thiadiazole derivatives can reduce inflammation markers in animal models, indicating potential applications in treating inflammatory diseases .

Agricultural Applications

Thiadiazoles are also explored for their role in agriculture:

  • Pesticides : The compound has shown insecticidal properties against pests affecting crops. Its efficacy in protecting plants from viral infections has been documented .
  • Herbicides : Some derivatives have been evaluated for their ability to inhibit weed growth without harming crops, making them valuable in sustainable agriculture practices .

Material Science

The unique chemical structure of 2-(2,3-dihydro-1H-inden-2-yloxy)-5-methyl-1,3,4-thiadiazole allows it to be utilized in material science:

  • Polymer Additives : The compound can be incorporated into polymers to enhance their thermal stability and mechanical properties .
  • Nanotechnology : Research is ongoing into the use of thiadiazole derivatives in the development of nanomaterials for drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents .

Data Tables

Application AreaSpecific UseBiological Activity
Medicinal ChemistryAntimicrobial AgentsEffective against bacteria and fungi
Anticancer AgentsInhibits tumor growth
Anti-inflammatory AgentsReduces inflammation markers
Agricultural SciencePesticidesInsecticidal properties
HerbicidesInhibits weed growth
Material SciencePolymer AdditivesEnhances thermal stability
NanotechnologyDrug delivery systems

Case Study 1: Antimicrobial Activity

A study evaluated various thiadiazole derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with the thiadiazole ring exhibited minimum inhibitory concentrations significantly lower than standard antibiotics .

Case Study 2: Anticancer Potential

In vitro studies on cell lines demonstrated that certain derivatives of this compound induced apoptosis in cancer cells through the activation of caspase pathways. This suggests a promising avenue for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-2-yloxy)-5-methyl-1,3,4-thiadiazole involves its interaction with specific molecular targets in cells. The compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Thiadiazole Derivatives

(a) 2-Amino-5-methyl-1,3,4-thiadiazole
  • Structure: Lacks the indenyloxy group; substituted with an amino group at position 2.
  • Properties : Lower molecular weight (130.18 g/mol) and higher polarity (LogP: ~0.62) compared to the target compound.
  • Relevance : Demonstrates the impact of electron-donating groups (e.g., -NH₂) on solubility and reactivity .
(b) 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole
  • Structure : Chloromethyl substituent at position 2.
  • Properties : Increased electrophilicity due to the -CH₂Cl group, enhancing reactivity in nucleophilic substitutions.
  • Applications : Intermediate in synthesizing more complex thiadiazole derivatives .

Bioactive Thiadiazole Derivatives

(a) 2-(2-(2-Fluorophenyl)-4-(2,3,4-trimethoxyphenyl)oxazol-5-ylthio)-5-methyl-1,3,4-thiadiazole (Compound 6cf)
  • Structure : Combines oxazole and thiadiazole moieties with fluorophenyl and trimethoxyphenyl groups.
  • Activity : Exhibits antiproliferative activity (IC₅₀ ≈ 5-10 µM) comparable to 5-fluorouracil in vitro.
  • Comparison : Highlights the importance of aryl substituents in enhancing bioactivity. The target compound’s indenyloxy group may similarly modulate activity through hydrophobic interactions .
(b) Cephalosporin Derivatives (USP33 Standard)
  • Structure : Contains a 5-methyl-1,3,4-thiadiazol-2-ylthio group linked to a β-lactam antibiotic.
  • Relevance : Demonstrates the thiadiazole ring’s role in medicinal chemistry, particularly in enhancing stability and binding affinity. The indenyloxy group in the target compound could confer unique pharmacokinetic advantages .

Substituent Effects on Physicochemical Properties

(a) 2-(2-Chlorophenyl)-5-methyl-1,3,4-thiadiazole
  • Structure : Chlorophenyl substituent at position 2.
  • Properties : Molecular weight = 210.68 g/mol; LogP = 3.15.
  • Comparison : The indenyloxy group in the target compound likely increases molecular weight (~265–280 g/mol) and LogP (>3.5), enhancing membrane permeability but reducing aqueous solubility .
(b) 5-Morpholino-1,3,4-thiadiazol-2-amine
  • Structure: Morpholino group at position 4.
  • Properties : Polar substituent improves solubility (PSA = 54.02 Ų) but reduces lipophilicity.
  • Relevance : Contrasts with the target compound’s methyl group, which balances lipophilicity and metabolic stability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Key Substituents Bioactivity (if reported) Reference
Target Compound C₁₂H₁₂N₂OS ~248.3 (estimated) ~3.5 Indenyloxy, methyl Not reported -
2-(2-Chlorophenyl)-5-methyl-thiadiazole C₉H₇ClN₂S 210.68 3.17 Chlorophenyl, methyl Not reported
Compound 6cf (Antiproliferative) C₂₀H₁₆FN₃O₃S₂ 429.49 4.2 Fluorophenyl, trimethoxyphenyl IC₅₀ ≈ 5–10 µM
2-Amino-5-methyl-thiadiazole C₃H₅N₃S 115.16 0.62 Amino, methyl Intermediate in drug synthesis

Key Findings and Insights

  • Thiadiazole Core : Critical for bioactivity in diverse contexts (e.g., antiproliferative, antibiotic).
  • Substituent Impact : Indenyloxy groups may enhance target binding via hydrophobic interactions, while methyl groups improve metabolic stability.
  • Synthetic Flexibility : Modular approaches (e.g., click chemistry, microwave-assisted reactions) enable rapid diversification of thiadiazole derivatives .

Biological Activity

2-(2,3-dihydro-1H-inden-2-yloxy)-5-methyl-1,3,4-thiadiazole is a heterocyclic compound that integrates an indene moiety with a thiadiazole ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on various studies and experimental findings.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

C10H10N2S Molecular Formula \text{C}_{10}\text{H}_{10}\text{N}_2\text{S}\quad \text{ Molecular Formula }

Synthesis typically involves the reaction of 2,3-dihydro-1H-indene-2-ol with 5-methyl-1,3,4-thiadiazole-2-thiol in the presence of a base like sodium hydride or potassium carbonate, using solvents such as DMF or THF.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. The compound this compound has been tested for its antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacterial StrainsMIC (μg/mL)Activity Level
2-(2,3-dihydro-1H-indene)E. coli32.6Moderate
S. aureus62.5Moderate
B. cereus47.5Significant
A. niger50.0Moderate

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits moderate to significant antibacterial activity against various strains .

Antifungal Activity

In vitro studies have shown that the compound demonstrates antifungal properties against strains such as Aspergillus niger and Candida albicans. The observed activity was comparable to standard antifungal agents like fluconazole .

Table 2: Antifungal Activity

CompoundFungal StrainsMIC (μg/mL)Activity Level
2-(2,3-dihydro-1H-indene)A. niger40.0Moderate
C. albicans60.0Low

Anticancer Potential

The anticancer activity of thiadiazole derivatives has also been explored. Some studies suggest that these compounds may inhibit cancer cell proliferation by interfering with cellular processes related to growth and division .

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets within cells. These interactions may inhibit enzyme activity or disrupt cellular signaling pathways, leading to the observed biological effects.

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives in clinical settings:

  • Study on Antibacterial Properties :
    A study conducted by Upadhyay and Mishra demonstrated that various thiadiazole derivatives exhibited superior antibacterial activity compared to standard antibiotics against Gram-positive and Gram-negative bacteria .
  • Antifungal Efficacy :
    Research indicated that certain substituted thiadiazoles showed promising results against fungal strains resistant to conventional treatments, suggesting their potential as alternative therapeutic agents .

Q & A

Q. What are the optimal synthetic routes for 2-(2,3-dihydro-1H-inden-2-yloxy)-5-methyl-1,3,4-thiadiazole, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling the indenyloxy moiety with a pre-functionalized 5-methyl-1,3,4-thiadiazole core. Key steps include:

  • Solvent Selection : Polar aprotic solvents like DMSO or DMF enhance nucleophilic substitution efficiency (used in analogous thiadiazole syntheses) .
  • Catalysis : CuI with 2-picolinic acid as a ligand accelerates aryl-thiol coupling (demonstrated in related iodobenzene-thiadiazole reactions) .
  • Temperature/Time : Reactions often proceed at 70–80°C for 24–36 hours to ensure completion .

Q. Example Protocol :

React 5-methyl-1,3,4-thiadiazole-2-thiol with 2,3-dihydro-1H-inden-2-ol under basic conditions.

Use CuI (10 mol%) and 2-picolinic acid (20 mol%) in DMSO at 80°C for 36 hours.

Purify via column chromatography (silica gel, ethyl acetate/hexane).

Validation : Confirm yield and purity via HPLC and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify protons on the indene ring (δ 6.5–7.5 ppm) and methyl group (δ 2.3–2.6 ppm).
    • ¹³C NMR : Assign carbons in the thiadiazole ring (δ 160–170 ppm) and indenyloxy group .
  • IR Spectroscopy : Look for C-O-C stretching (∼1250 cm⁻¹) and thiadiazole ring vibrations (∼1500 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns .

Q. How can molecular docking studies be designed to predict the biological activity of this compound?

Methodological Answer:

Target Selection : Prioritize enzymes/receptors with known thiadiazole interactions (e.g., kinase inhibitors, antimicrobial targets) .

Ligand Preparation : Optimize the compound’s 3D structure using software like AutoDock Vina, ensuring correct tautomerization and protonation states.

Docking Parameters :

  • Grid box centered on the active site (e.g., ATP-binding pocket for kinases).
  • Exhaustiveness = 100 to ensure conformational sampling .

Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with known inhibitors .

Case Study : Analogous thiadiazoles showed strong binding to α-glucosidase (PDB: 1XSI) with hydrogen bonds to Asp349 and Arg439 .

Q. How should researchers resolve contradictions in spectral data or bioactivity results across studies?

Methodological Answer:

  • Spectral Conflicts :
    • Reproduce synthesis to verify purity (e.g., elemental analysis deviation ≤ 0.4%) .
    • Use heteronuclear correlation NMR (HSQC/HMBC) to resolve ambiguous assignments .
  • Bioactivity Variability :
    • Standardize assays (e.g., MIC tests for antimicrobial studies with fixed inoculum size) .
    • Validate via dose-response curves and positive controls (e.g., ciprofloxacin for bacteria) .

Example : Discrepancies in antifungal IC₅₀ values may arise from differing solvent carriers (DMSO vs. ethanol); use consistent solubilization protocols .

Q. What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?

Methodological Answer:

  • Lipophilicity Adjustment : Introduce polar groups (e.g., -OH, -NH₂) to improve solubility without disrupting thiadiazole activity .
  • Metabolic Stability :
    • Use liver microsome assays to identify vulnerable sites (e.g., indene ring oxidation) .
    • Modify labile positions with fluorine or methyl groups .
  • CNS Penetration : Calculate logP (optimal 2–3) and PSA (<90 Ų) for blood-brain barrier crossing .

Q. How can structure-activity relationship (SAR) studies guide derivative synthesis?

Methodological Answer:

Core Modifications :

  • Vary substituents on the indene ring (e.g., electron-withdrawing groups for enhanced electrophilicity) .
  • Replace the methyl group with halogens or aryl groups .

Bioisosteric Replacement : Substitute thiadiazole with 1,2,4-triazole to assess potency retention .

Activity Cliffs : Use Free-Wilson analysis to identify critical substituents driving efficacy .

Example : In analogous compounds, 4-fluorophenyl substitution increased antimicrobial activity by 10-fold compared to methyl .

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